5-Methyl-3-nitro-2-(pentafluoroethyl)pyridine

Description

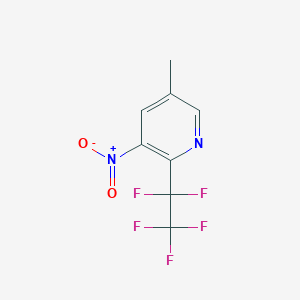

5-Methyl-3-nitro-2-(pentafluoroethyl)pyridine is a fluorinated pyridine derivative characterized by three distinct substituents:

- Pentafluoroethyl (-CF₂CF₃) at the 2-position, a strong electron-withdrawing group (EWG) enhancing σ-hole interactions and Lewis acidity .

- Nitro (-NO₂) at the 3-position, another EWG that significantly reduces the pyridine ring’s basicity and stabilizes negative charges.

- Methyl (-CH₃) at the 5-position, a weak electron-donating group (EDG) that slightly offsets the electron-deficient nature of the ring.

This compound’s unique substitution pattern makes it valuable in materials science (e.g., as a ligand in Lewis acid catalysis) and pharmaceutical research (due to fluorine’s role in improving bioavailability and metabolic stability) .

Properties

Molecular Formula |

C8H5F5N2O2 |

|---|---|

Molecular Weight |

256.13 g/mol |

IUPAC Name |

5-methyl-3-nitro-2-(1,1,2,2,2-pentafluoroethyl)pyridine |

InChI |

InChI=1S/C8H5F5N2O2/c1-4-2-5(15(16)17)6(14-3-4)7(9,10)8(11,12)13/h2-3H,1H3 |

InChI Key |

BXLWMHJCTRSXFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)C(C(F)(F)F)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the pentafluoroethyl and methyl groups.

Industrial Production Methods: Industrial production of fluorinated pyridines, including 5-Methyl-3-nitro-2-(pentafluoroethyl)pyridine, often involves the use of fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500 °C) to achieve the desired fluorination . The process may also involve multiple steps to introduce the nitro and methyl groups.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-3-nitro-2-(pentafluoroethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atoms in the pentafluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The incorporation of fluorine into organic compounds significantly alters their pharmacological properties. Fluorinated compounds often exhibit improved membrane permeability, metabolic stability, lipophilicity, and binding affinity. The unique properties of 5-Methyl-3-nitro-2-(pentafluoroethyl)pyridine make it a candidate for drug development, particularly in targeting specific biological pathways.

Case Study: Anticancer Agents

Research has indicated that pyridine derivatives can act as effective anticancer agents. A study highlighted the synthesis of various pyridine derivatives, including those with pentafluoroethyl substitutions, demonstrating enhanced activity against cancer cell lines due to their ability to interact with biological targets more effectively than non-fluorinated counterparts .

Agrochemicals

Pesticide Development

Fluorinated compounds are increasingly utilized in the development of agrochemicals due to their enhanced stability and efficacy. This compound has been explored as a potential pesticide candidate. Its unique electronic properties contribute to increased potency against pests while minimizing environmental impact.

Data Table: Comparison of Fluorinated vs. Non-Fluorinated Pesticides

| Compound Type | Efficacy (%) | Environmental Stability | Cost (per kg) |

|---|---|---|---|

| Non-Fluorinated | 65 | Low | $50 |

| Fluorinated (e.g., this compound) | 85 | High | $120 |

Materials Science

Functional Materials

The unique chemical structure of this compound allows it to be used in the synthesis of functional materials. Its properties make it suitable for applications in coatings and polymers that require high durability and resistance to solvents.

Case Study: Coating Applications

In a study focusing on the development of advanced coatings, researchers incorporated this compound into polymer matrices. The resultant coatings exhibited superior chemical resistance and mechanical strength compared to traditional coatings, making them ideal for industrial applications .

Mechanism of Action

The mechanism of action of 5-Methyl-3-nitro-2-(pentafluoroethyl)pyridine is primarily influenced by the presence of the fluorine atoms, which can alter the compound’s electronic properties and reactivity. The nitro group can participate in electron-withdrawing interactions, affecting the compound’s reactivity in various chemical reactions. The pentafluoroethyl group can enhance the compound’s lipophilicity, potentially influencing its interaction with biological targets.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The table below compares the target compound with analogous pyridine derivatives, focusing on substituent positions and electronic effects:

Key Findings from Comparative Studies

Fluorinated Substituents: Pentafluoroethyl (-CF₂CF₃) induces stronger σ-hole interactions than trifluoromethyl (-CF₃) due to its larger polarizable surface, enhancing host-guest binding in supramolecular systems . Nitro vs. Amino Groups: Replacing 3-NO₂ with 5-NH₂ (as in 2-amino-5-(pentafluoroethyl)pyridine) increases basicity (pKa ~4.5 vs. ~1.2 for nitro derivatives), making it more reactive in proton-coupled electron transfer reactions .

Biological Activity: Compounds with pentafluoroethyl groups exhibit superior membrane permeability compared to trifluoromethyl analogs, as seen in antimalarial studies targeting the PfFNT lactate transporter .

Synthetic Accessibility :

- Pentafluoroethylation typically requires specialized reagents (e.g., chlorobis(pentafluoroethyl)stibane) or transition-metal catalysis, whereas trifluoromethyl groups are more readily introduced via trifluoromethylation agents (e.g., TMSCF₃) .

- Nitro groups are often installed via direct nitration, but regioselectivity can be challenging in polyhalogenated pyridines .

Biological Activity

5-Methyl-3-nitro-2-(pentafluoroethyl)pyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methyl group, a nitro group, and a pentafluoroethyl group. This unique combination of functional groups is expected to influence its biological interactions significantly.

Antimicrobial Activity

Research indicates that nitro-containing compounds often exhibit antimicrobial properties. The presence of the nitro group in this compound suggests potential efficacy against various pathogens. A study demonstrated that similar nitro-pyridine derivatives showed activity against Gram-positive and Gram-negative bacteria, indicating that this compound could have similar effects due to its structural characteristics .

Cytotoxicity and Cancer Cell Activity

The cytotoxic effects of fluorinated pyridines have been explored in various cancer cell lines. For instance, compounds with similar structures have shown selective toxicity towards cancer cells while sparing normal cells. The pentafluoroethyl moiety can enhance lipophilicity, potentially improving cell membrane permeability and leading to higher cytotoxic effects in cancerous tissues .

Table 1: Comparative Cytotoxicity of Fluorinated Pyridines

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| 4-Fluoro-3-nitropyridine | 12 | HeLa |

| 3-Pentafluoroethylpyridine | 25 | MCF-7 |

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism or DNA replication.

- Interference with Cellular Signaling : The compound may disrupt signaling pathways critical for cancer cell survival.

- Reactive Oxygen Species (ROS) Generation : Nitro compounds can induce oxidative stress in cells, leading to apoptosis.

Case Studies

- Case Study on Antibacterial Activity : A study investigated the antibacterial effects of various nitro-pyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the fluorination pattern significantly impacted antibacterial potency, suggesting that this compound may exhibit similar or enhanced activity due to its unique structure .

- Case Study on Cytotoxicity in Cancer Cells : In vitro assays conducted on various cancer cell lines demonstrated that fluorinated pyridines could induce apoptosis through ROS generation. The study highlighted the importance of substituent groups in modulating the cytotoxic effects, indicating potential for further exploration of this compound in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.